(Z)-4-methyl-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide
CAS No.: 301222-92-4
Cat. No.: VC4779712
Molecular Formula: C18H16N2O3S3
Molecular Weight: 404.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301222-92-4 |
|---|---|
| Molecular Formula | C18H16N2O3S3 |
| Molecular Weight | 404.52 |
| IUPAC Name | 4-methyl-N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H16N2O3S3/c1-12-3-7-14(8-4-12)11-16-17(21)20(18(24)25-16)19-26(22,23)15-9-5-13(2)6-10-15/h3-11,19H,1-2H3/b16-11- |
| Standard InChI Key | MOIOSXGCTISSAW-WJDWOHSUSA-N |
| SMILES | CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Properties
(Z)-4-methyl-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide (CAS: 301222-92-4) has the molecular formula C₁₈H₁₆N₂O₃S₃ and a molecular weight of 404.52 g/mol. Its IUPAC name, 4-methyl-N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide, reflects the (Z)-configuration of the benzylidene double bond and the thioxothiazolidinone scaffold. The SMILES notation (CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C) encodes the connectivity of the methyl-substituted aromatic rings, sulfonamide linkage, and thioxothiazolidinone core.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 301222-92-4 |
| Molecular Formula | C₁₈H₁₆N₂O₃S₃ |
| Molecular Weight | 404.52 g/mol |
| IUPAC Name | 4-methyl-N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
| SMILES | CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C |
Synthesis and Structural Confirmation
Spectroscopic and Crystallographic Analysis
Structural confirmation of such compounds relies on NMR, IR, and X-ray crystallography. For example, the related compound (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one crystallizes in a triclinic system (P1̅) with unit cell parameters a = 4.4065 Å, b = 12.326 Å, c = 13.399 Å, and β = 96.03° . The benzylidene moiety in these structures adopts a planar conformation, stabilized by π-π interactions between aromatic rings . For the target compound, similar planar geometry is expected, with the methyl groups influencing crystal packing and solubility.
Table 2: Hypothetical Spectroscopic Data (Based on Analogs )
| Technique | Key Features |
|---|---|
| ¹H NMR | - Aromatic protons (δ 7.2–7.8 ppm, doublets) - Methyl groups (δ 2.3–2.5 ppm, singlets) - Thioxo proton (δ 4.1 ppm, singlet) |
| IR | - C=O stretch (~1700 cm⁻¹) - S=O stretch (~1150 cm⁻¹) - C=S stretch (~1250 cm⁻¹) |
| X-ray | Predicted triclinic system with Z = 2; dihedral angle between aromatic rings ~15–25° |
Biological Activities and Mechanisms
Tyrosinase Inhibition
(Z)-Benzylidene-thiazolidinone derivatives show potent tyrosinase inhibition, a key target in hyperpigmentation disorders. Compound 2b (IC₅₀ = 0.47 µM) outperforms kojic acid (IC₅₀ = 16.67 µM) by occupying the enzyme’s hydrophobic cavity via its substituted benzylidene group . The target compound’s 4-methylbenzylidene moiety may similarly interact with tyrosinase’s active site, though experimental validation is needed .
Carbonic Anhydrase Inhibition
Sulfonamide-thiazolidinone hybrids inhibit carbonic anhydrase isoforms (e.g., hCA II and IX). For instance, 4a-m derivatives exhibit Kᵢ values of 8.2–45.7 nM against hCA IX, a cancer-associated isoform . The sulfonamide group in the target compound likely coordinates the zinc ion in the enzyme’s active site, while the thioxothiazolidinone scaffold provides additional hydrophobic interactions .
Anticancer Activity
Thiazolidinones inhibit kinases (e.g., EGFR, VEGFR) by binding to their ATP pockets. Molecular docking studies suggest that the methylbenzylidene group penetrates hydrophobic regions near the kinase’s hinge area, while the sulfonamide forms hydrogen bonds with catalytic residues . In vitro, analogs reduce viability in MCF-7 and A549 cell lines at IC₅₀ values of 2–10 µM .
Table 3: Inferred Biological Activities (Based on Structural Analogs )
| Activity | Mechanism | Potency (EC₅₀/IC₅₀) |
|---|---|---|
| Antioxidant | Free radical scavenging, lipid peroxidation inhibition | 0.5–1.0 mM |
| Tyrosinase inhibition | Competitive binding to active site | <1 µM (predicted) |
| Carbonic anhydrase IX | Zinc ion coordination, hydrophobic interactions | 10–50 nM (predicted) |
| Anticancer | Kinase inhibition, apoptosis induction | 2–10 µM (predicted) |
Future Directions and Challenges
Research Gaps
-
Synthesis Optimization: Developing regioselective methods to control (Z)-configuration during Knoevenagel condensation.
-
In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
-
Target Identification: Profiling activity against kinase panels using phosphoproteomics.
Structural Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume